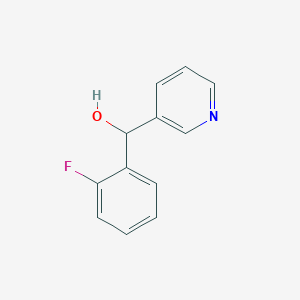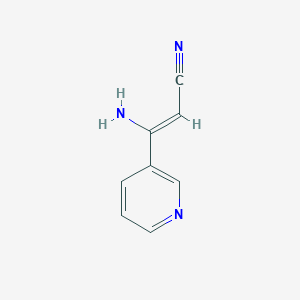![molecular formula C21H19N5O2 B263879 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. This compound is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
作用機序
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the excitatory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects:
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency and selectivity as an antagonist of the ionotropic glutamate receptor. This allows for the specific manipulation of glutamate receptor signaling in various experimental paradigms. However, one limitation of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is its relatively short half-life, which may require frequent administration in in vivo studies.
将来の方向性
There are many potential future directions for research on 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one as a tool to study the mechanisms underlying learning and memory may lead to the development of new therapeutic strategies for cognitive disorders. Finally, the development of more potent and selective antagonists of glutamate receptors may lead to the discovery of new treatments for neurological disorders.
合成法
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is synthesized by reacting 4,7-dimethylquinazoline-2-amine with 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with potassium carbonate in ethanol to yield 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.
科学的研究の応用
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been used in a variety of in vitro and in vivo studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
分子式 |
C21H19N5O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-16-13(2)22-20(24-18(16)9-12)26-21-23-17(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChIキー |
SZXAAWVHPFLPFX-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
正規SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



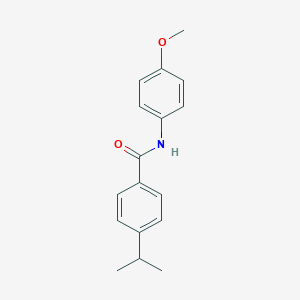
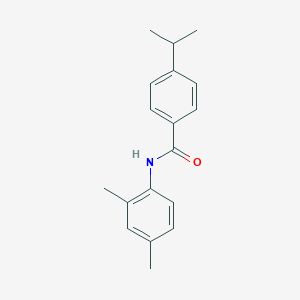
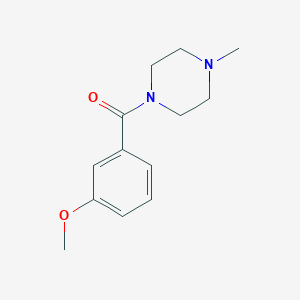



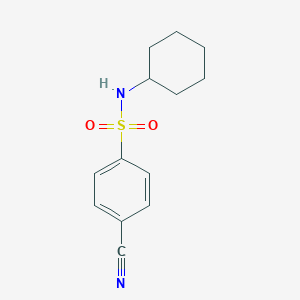


![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
